1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea
Description
1-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-cyclopentylurea is a urea derivative featuring a benzodiazole (benzimidazole) core linked to a cyclopentyl group via a phenyl bridge. The benzodiazole moiety is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(20-14-7-1-2-8-14)21-15-9-5-6-13(12-15)18-22-16-10-3-4-11-17(16)23-18/h3-6,9-12,14H,1-2,7-8H2,(H,22,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWERKKAZFRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea typically involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)aniline with cyclopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The benzodiazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzodiazole N-oxide derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzodiazole derivatives.
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related benzodiazole- or urea-containing derivatives:
Physicochemical and Functional Differences
- Lipophilicity : The cyclopentyl group in the target compound increases lipophilicity compared to the nitro-substituted analog (C14H11N5O3), which may favor membrane penetration but reduce aqueous solubility .
- Steric Considerations : The fluorophenyl-indazol derivative (CAS 1401076-66-1) demonstrates how aromatic heterocycle substitution (indazol vs. benzodiazole) and fluorination modulate steric and electronic profiles, which could impact target selectivity .
- Solubility : The trihydrochloride salt (CAS 1266685-80-6) highlights how charged modifications drastically improve solubility, a feature absent in the neutral target compound .
Biological Activity
1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
The structure includes a benzodiazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds featuring the benzodiazole structure can act as inhibitors of various enzymes, including protein arginine deiminase (PAD) enzymes, which are implicated in several diseases such as cancer and autoimmune disorders. The inhibition of PAD4 by similar compounds has been documented, suggesting a potential therapeutic role for this compound in treating PAD4-related disorders .
In Vitro Studies
In vitro studies have shown that derivatives of benzodiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer cells, indicating their potential as anti-cancer agents .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and safety profile of this compound. Case studies involving animal models have reported that compounds with similar structures did not exhibit acute toxicity at doses up to 2000 mg/kg. Behavioral assessments showed no significant adverse effects, suggesting a favorable safety profile .
Comparative Biological Activity
| Compound | Biological Activity | IC50 (µM) | Toxicity |
|---|---|---|---|
| This compound | PAD4 Inhibition | N/A | Low at 2000 mg/kg |
| 3,4-(Methylenedioxy) Cinnamic Acid | Larvicidal against Aedes aegypti | 28.9 ± 5.6 | No cytotoxicity at high doses |
| Benzimidazole Derivative | Anti-cancer activity | <10 | Mild toxicity observed |
Study on PAD4 Inhibition
A study explored the efficacy of various compounds as PAD4 inhibitors. The results indicated that structural modifications in benzodiazole derivatives could enhance inhibitory activity against PAD4 enzymes. This suggests that this compound may be optimized for increased potency through structural variations .
Safety Profile Assessment
Another research evaluated the safety profile of similar compounds in mice models. The study concluded that at high doses (up to 2000 mg/kg), there were no significant structural damages to vital organs such as the liver and kidneys. This finding supports the potential use of these compounds in therapeutic applications without severe side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
